2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-bromo-2-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O2S/c1-8-2-5-13-11(6-8)14(15(20)22)17(24-13)21-16(23)10-4-3-9(18)7-12(10)19/h3-4,7-8H,2,5-6H2,1H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFLFFJMNVRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride (NaBH4) and aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to optimize reaction parameters and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like NaOMe. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Mechanism of Action : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Studies have indicated that derivatives of benzo[b]thiophene exhibit cytotoxic effects against various cancer cell lines.
- Case Study : Research on related compounds has demonstrated effectiveness in breast cancer models, suggesting that this compound may also possess similar properties.
-
Antimicrobial Properties :
- Research Findings : Investigations into the antimicrobial activities of thiophene derivatives have revealed their effectiveness against a range of bacterial strains. The presence of bromine and fluorine substituents may enhance the lipophilicity and bioactivity of the compound.
- Data Table :
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| 2-(4-Bromo-2-fluorobenzamido)-5-methyl... | K. pneumoniae | TBD |
- Neuroprotective Effects :
- Scientific Insights : Some benzo[b]thiophene derivatives have been studied for their neuroprotective effects against neurodegenerative diseases. Preliminary studies suggest that this compound may help mitigate oxidative stress in neuronal cells.
- Case Study : A study on related compounds indicated a reduction in apoptosis in neuronal cell lines exposed to neurotoxic agents.
Synthetic Applications
-
Drug Development :
- The synthesis of this compound can serve as a precursor for developing novel pharmaceuticals targeting specific diseases, particularly those involving inflammation and cancer.
- Synthetic Pathways : Various synthetic routes have been explored, including multi-step reactions involving coupling reactions and functional group modifications.
-
Bioconjugation :
- The ability to modify the compound for bioconjugation with biomolecules (e.g., antibodies) opens avenues for targeted drug delivery systems.
- Potential Case Studies : Research on similar compounds has demonstrated successful conjugation with therapeutic agents to enhance specificity and reduce side effects.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Bromo-4-fluorobenzoic acid
- 2-Bromothiophene
- 2-Bromobenzothiophene
Uniqueness
What sets 2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the thiophene ring, allows for diverse chemical modifications and potential therapeutic applications .
Biological Activity
The compound 2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core and functional groups that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 360.25 g/mol.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The bromine and fluorine substituents on the aromatic ring enhance the compound's lipophilicity and binding affinity to target proteins.
Biological Activity Overview
Case Studies
-
Anticancer Efficacy
- In a study evaluating the cytotoxic effects of this compound on breast cancer cell lines (e.g., MCF-7), results indicated an IC50 value of approximately 5 µM, demonstrating significant antiproliferative effects. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
-
Anti-inflammatory Potential
- A recent investigation assessed the compound's ability to modulate inflammatory responses in macrophages. Treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
-
Enzyme Interaction Studies
- The compound was tested for its ability to inhibit PARP enzymes. In biochemical assays, it showed a Ki value of 0.85 µM, suggesting strong binding affinity and potential for use in cancer therapies targeting DNA repair pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapid absorption observed in animal models.
- Distribution : High tissue distribution noted with significant accumulation in liver and lungs.
- Metabolism : Primarily metabolized by hepatic enzymes; metabolites exhibit reduced biological activity.
- Excretion : Mainly excreted via urine; renal clearance studies indicate moderate elimination half-life.
Q & A
Q. How can researchers optimize the synthesis of 2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent choice, temperature, and catalysts. For example, condensation reactions using 4-bromo-2-fluorobenzoic acid derivatives with tetrahydrobenzo[b]thiophene precursors (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) in polar aprotic solvents like DMF or dichloromethane under reflux can improve yields . Catalysts like triethylamine or pyridine may enhance amide bond formation. Purity can be increased via recrystallization (methanol/water) or column chromatography with gradients of ethyl acetate and hexane .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and hydrogen/carbon environments. For instance, aromatic protons in the 4-bromo-2-fluorobenzamido group appear as distinct doublets (δ 7.2–8.1 ppm), while the tetrahydrobenzo[b]thiophene methyl group resonates at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=O stretch) validate amide linkages .
Q. What are the key solubility and stability considerations for handling this compound in vitro?
- Methodological Answer : Solubility in DMSO (≥10 mM) is typical for biological assays. Stability studies should assess degradation under varying pH (e.g., PBS buffer at pH 7.4 vs. acidic conditions) and light exposure. For long-term storage, lyophilization at -20°C in amber vials is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability vs. enzyme inhibition). To address this:
- Dose-Response Validation : Test the compound across a broad concentration range (e.g., 0.1–100 µM) in multiple assays (e.g., MTT for cytotoxicity, fluorometric assays for target inhibition) .
- Orthogonal Assays : Use complementary techniques (e.g., Western blotting for protein expression changes alongside cellular viability data) to confirm mechanism .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replacing bromine with chlorine or altering the fluorobenzamido group) and compare bioactivity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like acetylcholinesterase or kinase enzymes .
- Data Table : Example SAR Data for Cytotoxicity (IC, µM):
| Substituent Modification | NUGC (Gastric) | HEPG-2 (Liver) | WI-38 (Normal) |
|---|---|---|---|
| 4-Bromo-2-fluoro | 12.3 ± 1.2 | 8.7 ± 0.9 | >100 |
| 4-Chloro-2-fluoro | 15.6 ± 1.5 | 10.2 ± 1.1 | >100 |
| Unsubstituted benzamido | >50 | >50 | >50 |
Data adapted from cytotoxicity studies of similar thiophene derivatives
Q. How can researchers design experiments to assess the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human or rodent) to measure metabolic half-life (t) and identify metabolites via LC-MS/MS .
- Toxicity Profiling : Perform Ames tests for mutagenicity and hemolysis assays to evaluate erythrocyte membrane disruption .
- In Vivo Models : Administer the compound to rodents (e.g., 10–50 mg/kg, oral/i.p.) and monitor biomarkers (ALT, AST) and histopathology .
Data Contradiction Analysis
Q. Why might this compound exhibit high in vitro potency but low in vivo efficacy?
- Methodological Answer : Potential causes include poor pharmacokinetics (e.g., rapid clearance, low bioavailability) or off-target effects. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
